molecular formula C16H12O5 B026699 Galangin-5-methylether CAS No. 104594-69-6

Galangin-5-methylether

Cat. No.: B026699
CAS No.: 104594-69-6
M. Wt: 284.26 g/mol
InChI Key: LDRJANCOJOKOPS-UHFFFAOYSA-N
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Description

Galangin-5-methylether is a natural flavonoid compound found in various plants such as Argyrochosma delicatula, Propolis, and Pteris platyzomopsis. It belongs to the category of flavonols, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Scientific Research Applications

Galangin-5-methylether has a wide range of scientific research applications. In chemistry, it is studied for its potential as an antioxidant and its ability to scavenge reactive oxygen species . In biology, it is investigated for its anti-inflammatory and anticancer properties . In medicine, it shows promise as a therapeutic agent for conditions such as rheumatoid arthritis and Parkinson’s disease . In industry, it is used in the development of drug delivery systems and as a bioactive compound in various formulations .

Safety and Hazards

The safety data sheet for Galangin-5-methylether suggests that it should be handled with care. It advises against breathing in mist, gas, or vapors, and recommends using personal protective equipment, ensuring adequate ventilation, and evacuating personnel to safe areas in case of accidental release .

Future Directions

Research on Galangin-5-methylether and related compounds is ongoing. For instance, a study found that galangin 3-benzyl-5-methylether derivatives functioned as an adiponectin synthesis-promoting peroxisome proliferator-activated receptor γ partial agonist . Another study investigated the microbial transformation of galangin derivatives and evaluated the cytotoxicity of their metabolites . These studies suggest potential therapeutic applications for this compound and related compounds in the treatment of various diseases.

Preparation Methods

The preparation of Galangin-5-methylether involves synthetic routes and reaction conditions that are specific to its chemical structure. One method involves the structural modification of galangin to produce various derivatives . The preparation process typically includes steps such as methylation, which introduces a methoxy group into the galangin molecule. Industrial production methods may involve the use of solvents like ethyl oleate, Cremophor CO 40, and PEG-400 to create self-microemulsion drug delivery systems .

Chemical Reactions Analysis

Galangin-5-methylether undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of galangin can lead to the formation of kaempferol .

Mechanism of Action

The mechanism of action of Galangin-5-methylether involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways such as the Nrf2/Keap1 pathway, which is involved in the cellular response to oxidative stress . It also inhibits the expression of cytochrome P450 1A1 (CYP1A1), which is induced by environmental toxins . These interactions contribute to its antioxidant, anti-inflammatory, and anticancer activities.

Comparison with Similar Compounds

Galangin-5-methylether can be compared with other similar flavonoid compounds such as galangin, 3-O-methylgalangin, and galangin flavanone . While all these compounds share a common flavonoid structure, this compound is unique due to the presence of a methoxy group at the 5-position, which enhances its bioactivity and stability. This structural modification makes it more effective in certain biological applications compared to its analogs.

Properties

IUPAC Name

3,7-dihydroxy-5-methoxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-20-11-7-10(17)8-12-13(11)14(18)15(19)16(21-12)9-5-3-2-4-6-9/h2-8,17,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRJANCOJOKOPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90146603
Record name Galangin-5-methylether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104594-69-6
Record name Galangin-5-methylether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104594696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galangin-5-methylether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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